

physical and chemical properties of 4-amino-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-amino-3-(trifluoromethoxy)benzoic Acid
Cat. No.:	B071083

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An In-Depth Technical Guide to 4-Amino-3-(trifluoromethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy ($-\text{OCF}_3$) group has garnered significant attention for its unique ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.^[1] This guide provides a comprehensive technical overview of **4-amino-3-(trifluoromethoxy)benzoic acid** (CAS No. 175278-22-5), a key building block in the synthesis of novel pharmaceuticals and advanced materials.^[2] Its trifunctional nature, featuring an amino group, a carboxylic acid, and a trifluoromethoxy substituent, offers a versatile platform for a multitude of chemical transformations.^{[3][4]}

The presence of the trifluoromethoxy group can enhance lipophilicity, improve metabolic stability, and influence the binding affinity of a drug candidate to its biological target.^[1] These advantageous properties make **4-amino-3-(trifluoromethoxy)benzoic acid** a valuable intermediate for researchers and drug development professionals seeking to optimize lead compounds and accelerate the discovery of new therapeutics.^{[1][2]}

Physicochemical Properties

4-Amino-3-(trifluoromethoxy)benzoic acid is typically a white to off-white or cream-colored crystalline powder.^{[5][6]} A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Source(s)
CAS Number	175278-22-5	[2][5][6][7][8]
Molecular Formula	C ₈ H ₆ F ₃ NO ₃	[5][6][7][8]
Molecular Weight	221.13 g/mol	[2][5]
Melting Point	86-89 °C, 168-169 °C, 170.5-176.5 °C, 171-173 °C, 175-179 °C	[2][5][6][9]
Boiling Point	~303.2 °C	[2]
Density	1.50 g/cm ³ , 1.528 g/cm ³	[2][5]
Appearance	White to off-white crystalline powder, Cream powder	[5][6]
Solubility	Slightly soluble in water; Soluble in DMSO and methanol	[5]
Purity	≥98%, ≥99.0%	[2][5]

Note: The reported melting point varies across different sources, which may be attributed to different analytical methods or purities.

Structural Information

Caption: 2D Structure of **4-amino-3-(trifluoromethoxy)benzoic acid**

Synthesis and Reactivity

4-Amino-3-(trifluoromethoxy)benzoic acid is a valuable intermediate in organic synthesis due to its reactive functional groups.^{[2][5]} The amino (-NH₂) and carboxylic acid (-COOH) groups allow for a wide range of chemical modifications, such as acylation, alkylation, esterification, and amidation.^[4] The electron-withdrawing nature of the trifluoromethoxy (-OCF₃) group influences the reactivity of the aromatic ring and the acidity of the carboxylic acid.^[3]

A common synthetic approach to this compound involves multiple steps, often starting with a precursor that already contains the trifluoromethoxy group and the benzoic acid core. The synthesis then focuses on the strategic introduction of the amino group.

Illustrative Synthetic Pathway

Caption: A potential synthetic route to the target compound.

Applications in Drug Discovery

The unique properties imparted by the trifluoromethoxy group make **4-amino-3-(trifluoromethoxy)benzoic acid** a highly sought-after building block in drug discovery. Its incorporation into drug candidates can lead to:

- Enhanced Lipophilicity: The -OCF₃ group is more lipophilic than a methoxy (-OCH₃) group, which can improve a drug's ability to cross cell membranes, potentially leading to better absorption and distribution.^[1]
- Increased Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethoxy group make it resistant to metabolic degradation, which can result in a longer drug half-life.^[1]
- Modulation of Binding Affinity: The electron-withdrawing nature of the -OCF₃ group can alter the electronic properties of a molecule, potentially fine-tuning its binding to a biological target.^[1]

These attributes are critical for medicinal chemists aiming to develop novel therapeutics in areas such as oncology, and for creating anti-inflammatory and antimicrobial agents.^[2]

Experimental Protocols

General Handling and Storage

Safety Precautions: Handle **4-amino-3-(trifluoromethoxy)benzoic acid** in a well-ventilated area.[9][10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, to avoid skin and eye contact.[5][9] Although not classified as flammable, minimize inhalation of the powder.[5][9]

Storage Conditions: Store the compound in a tightly closed container in a cool, dry place, protected from light and moisture.[5] Recommended storage temperature is typically between 2-8°C.[5][9]

Characterization Techniques

1. Melting Point Determination

Objective: To determine the melting point range of the compound as an indicator of purity.

Methodology:

- Place a small, finely powdered sample of **4-amino-3-(trifluoromethoxy)benzoic acid** into a capillary tube.
- Place the capillary tube in a calibrated melting point apparatus.
- Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of the compound.

Methodology:

- Dissolve an appropriate amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

- Transfer the solution to an NMR tube.
- Acquire ^1H and ^{13}C NMR spectra using a high-resolution NMR spectrometer.
- Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the aromatic protons, the amino group, and the trifluoromethoxy group, and to verify the overall structure.

3. High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compound.

Methodology:

- Prepare a standard solution of **4-amino-3-(trifluoromethoxy)benzoic acid** of known concentration in a suitable solvent (e.g., acetonitrile/water mixture).
- Prepare a sample solution of the compound to be analyzed.
- Inject the standard and sample solutions into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
- Develop a suitable gradient or isocratic elution method.
- Compare the retention time of the main peak in the sample chromatogram with that of the standard.
- Calculate the purity of the sample based on the area of the main peak relative to the total area of all peaks.

Safety and Handling

4-Amino-3-(trifluoromethoxy)benzoic acid is classified as an irritant.^[9] It may cause skin irritation, serious eye irritation, and respiratory irritation.^[9]

- First Aid Measures:
 - In case of skin contact: Wash off with soap and plenty of water.^[11]

- In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.[11]
- If inhaled: Move the person into fresh air.[11]
- If swallowed: Rinse mouth with water.[11]
- In all cases, consult a physician.[11]
- Fire-Fighting Measures: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[11]
- Disposal: Dispose of the compound and its container in accordance with local, regional, national, and international regulations.[10]

Conclusion

4-Amino-3-(trifluoromethoxy)benzoic acid is a key building block with significant potential in the fields of medicinal chemistry and materials science. Its unique combination of functional groups and the advantageous properties conferred by the trifluoromethoxy moiety make it a valuable tool for the synthesis of novel compounds with enhanced biological activity and improved physicochemical properties. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

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- To cite this document: BenchChem. [physical and chemical properties of 4-amino-3-(trifluoromethoxy)benzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b071083#physical-and-chemical-properties-of-4-amino-3-trifluoromethoxy-benzoic-acid>

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